Perylene-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

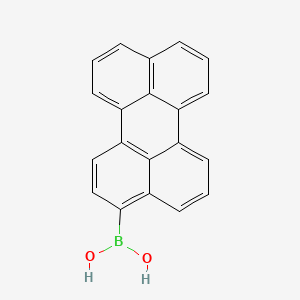

Perylene-3-boronic acid is an organic boron compound . It has a molecular formula of C20H13BO2 and a molecular weight of 296.12700 . It is a white to slightly yellow solid, stable at room temperature . It dissolves in organic solvents and is an important organic boron reagent .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a perylene core . The exact structural details are not available in the retrieved resources.Chemical Reactions Analysis

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with certain molecules, such as diols . This property is utilized in various chemical reactions and has found applications in areas like organic synthesis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 296.12700 and a predicted density of 1.37±0.1g/ml . The predicted boiling point is 592.3±33.0℃ . It is soluble in organic solvents . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Photophysical Properties and Applications

Azaborine Derivatives : Perylene has been introduced as a new member of the azaborine family, with studies showing its ability to undergo reversible reduction and act as an efficient emitter in blue/turquoise regions, suggesting potential applications in optoelectronic devices (Kaehler et al., 2019).

Organic Electronics : Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs) are highlighted for their synthesis, physical properties, and utility in organic electronics, underscoring their significance in organic photovoltaic devices and field-effect transistors (Huang, Barlow, & Marder, 2011).

Optoelectronic Characterization : Research on perylene diimide (PDI) derivatives decorated with quinoline groups demonstrates their broad absorbance in the visible spectrum, indicating their potential as n-type semiconductor materials for organic photovoltaics (Aivali et al., 2019).

Material Science and Chemistry

Surface Chemistry : Studies on the immobilization of polycyclic aromatic hydrocarbons on boron-doped diamond surfaces using zirconium-phosphate-carbonate chemistry demonstrate innovative approaches to modifying surface properties for various applications (Mazur, Krysiński, & Blanchard, 2005).

Covalent Organic Frameworks : Research into the synthesis of crystalline microporous and mesoporous 2D covalent organic frameworks from boronic acid building blocks showcases the development of materials with high thermal stability, low density, and high porosity, which are beneficial for numerous applications including storage, filtration, and catalysis (Côté et al., 2007).

Biomedical Applications : Boronic acid polymers, including those derived from perylene-3-boronic acid, have shown promise in various biomedical applications, such as the treatment of diseases and the development of responsive biomaterials, highlighting their significant potential in medicine and healthcare (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

Perylene-3-boronic acid primarily targets carbon-based compounds in its reactions . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation . The compound’s action in the SM coupling reaction leads to the formation of new carbon–carbon bonds, thereby affecting the structure and properties of the resulting compounds .

Pharmacokinetics

They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines

Result of Action

The result of this compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of release of the active boronic acid can affect the partitioning between cross-coupling and oxidative homo-coupling . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning . This is highly useful for the coupling of unstable substrates .

Safety and Hazards

While specific safety and hazard information for Perylene-3-boronic acid is not available, boronic acids in general may have some corrosive properties. They should be handled with care to avoid contact with skin and eyes, and used in well-ventilated areas to avoid inhalation of their gases or dust .

Future Directions

Boronic acids, including Perylene-3-boronic acid, are increasingly being utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also being used in areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of this compound and other boronic acids seems promising with potential for further exploration in these areas .

Biochemical Analysis

Biochemical Properties

Perylene-3-boronic acid is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Dosage Effects in Animal Models

It is known that boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century .

Metabolic Pathways

Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols .

Properties

IUPAC Name |

perylen-3-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11,22-23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFSSIZYLDGLQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)